Bienvenue dans la boutique en ligne BenchChem!

(2E)-N-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Lipophilicity Physicochemical properties Structure-property relationship

This compound is the critical high-lipophilicity, strong halogen-bond donor member of the 3,4-dimethoxycinnamamide series. Its 4-bromophenyl substituent enables unique σ-hole-mediated interactions essential for target engagement in kinase programs (e.g., EGFR, LXRα). The bromine atom serves as an anomalous scatterer for X-ray phasing, directly supporting SAD/MAD crystallography. For SAR halogen series, it fills the essential high-halogen-bond-potential coordinate alongside Cl, F, and CF3 analogs. Choose this non-fungible bromo analog to avoid altered bioavailability and pharmacodynamics inherent in Cl/F analogs. Ideal for medicinal chemistry programs requiring elevated LogP (~4.44) and robust halogen bonding. Verify pricing and availability via the vendor links provided.

Molecular Formula C17H16BrNO3
Molecular Weight 362.2 g/mol
Cat. No. B3584529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
Molecular FormulaC17H16BrNO3
Molecular Weight362.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Br)OC
InChIInChI=1S/C17H16BrNO3/c1-21-15-9-3-12(11-16(15)22-2)4-10-17(20)19-14-7-5-13(18)6-8-14/h3-11H,1-2H3,(H,19,20)/b10-4+
InChIKeyBAINJQXGSVNVPX-ONNFQVAWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2E)-N-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide: A Distinct 3,4-Dimethoxycinnamamide Scaffold


The compound (2E)-N-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide (C17H16BrNO3, MW 362.22) belongs to the pharmacologically significant class of 3,4-dimethoxycinnamamides, which are distinguished from unsubstituted cinnamamides by the presence of the 3,4-dimethoxy motif on the cinnamoyl phenyl ring [1][2]. This substitution pattern is a known structural determinant for biological target engagement, as evidenced by the well-characterized analog TFCA (N-(4-trifluoromethylphenyl)-3,4-dimethoxycinnamamide), a Liver X Receptor α (LXRα) antagonist with proven in vivo efficacy . The target compound combines the 3,4-dimethoxycinnamoyl core with a 4-bromophenyl amide substituent, producing a unique halogen-bond donor profile and elevated lipophilicity that differentiates it from other halogen (e.g., -Cl, -F) and non-halogen N-aryl analogs within the same chemotype.

Why (2E)-N-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide Cannot Be Simply Replaced by an In-Class Analog


Substitution within the 3,4-dimethoxycinnamamide class is not functionally neutral. The N-aryl substituent is a critical mediator of biological activity, as demonstrated by the divergent pharmacology of close analogs. For instance, replacement of the N-(4-bromophenyl) group with an N-(4-trifluoromethylphenyl) group yields TFCA, a potent LXRα antagonist ; further modification to an N-(2-bromo-5-fluorophenyl) group produces a compound with pronounced anti-inflammatory activity in cellular models [1]. Even among halogenated N-arylcinnamamides, the identity and position of the halogen atom on the N-phenyl ring directly controls lipophilicity, membrane permeability, and target binding—properties that are predictive of bioavailability and pharmacodynamic behavior [2]. Therefore, generic interchange with a differently substituted 3,4-dimethoxycinnamamide (e.g., -Cl, -CF3, or -F analog) risks altering the intended biological or physicochemical profile, rendering this specific compound a non-fungible entity for applications requiring its particular halogen-bonding and lipophilicity signature.

Quantitative Differential Evidence for (2E)-N-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide


Predicted Lipophilicity (LogP) Differentiation of the 4-Bromophenyl Substituent

The 4-bromophenyl substituent on the target compound confers a distinct lipophilicity profile compared to its 4-chloro and 4-fluoro analogs. Experimental reversed-phase HPLC-derived log k values for a series of halogenated N-arylcinnamamides demonstrate that brominated analogs consistently exhibit higher retention (and thus higher lipophilicity) than their chlorinated and fluorinated counterparts [1]. The target compound's predicted LogP is 4.44 , positioning it at the high end of the lipophilicity range for this scaffold and differentiating it from the less lipophilic 4-chloro (predicted LogP ~3.9) and 4-fluoro (predicted LogP ~3.2) variants .

Lipophilicity Physicochemical properties Structure-property relationship

Halogen-Bond Donor Potential as a Unique Molecular Recognition Feature

The 4-bromophenyl group introduces a σ-hole on the bromine atom, enabling halogen-bonding interactions with biological targets that are not accessible to 4-chloro, 4-fluoro, or 4-methyl analogs. The calculated electrostatic potential surface of 4-bromophenyl-substituted cinnamamides exhibits a positive σ-hole magnitude of approximately +8 to +12 kcal/mol, which is significantly larger than that of the 4-chloro analog (+4 to +7 kcal/mol) and absent in the 4-fluoro and 4-methyl variants [1]. This structural feature has been exploited in related brominated cinnamamide derivatives to achieve selective kinase inhibition through halogen-bond-mediated recognition within the ATP-binding pocket [2], suggesting the 4-bromophenyl substituent offers a specific molecular recognition advantage not available to non-halogenated or weakly halogenated analogs.

Halogen bonding Molecular recognition Target engagement

Retention of the 3,4-Dimethoxy Pharmacophore Relative to Unsubstituted Cinnamamide Analogs

The 3,4-dimethoxy substitution on the cinnamoyl phenyl ring is essential for biological activity in certain target classes. A systematic study of N-arylcinnamamide derivatives as EGFR kinase inhibitors demonstrated that compounds retaining the 3,4-dimethoxy group (such as the target compound's core scaffold) exhibited measurable EGFR inhibitory activity (e.g., compound 2f IC50 = 5.16 μM; compound 2j IC50 = 7.37 μM), whereas analogous compounds lacking the methoxy substitution showed significantly reduced or no activity [1]. The target compound specifically incorporates this activity-critical 3,4-dimethoxy pharmacophore while offering the differentiated 4-bromophenyl N-aryl substituent, placing it in a structurally distinct position relative to both the unsubstituted parent cinnamamide (inactive against EGFR) and the 4-unsubstituted-N-phenyl-3,4-dimethoxycinnamamide (baseline EGFR inhibitor).

Pharmacophore Antiproliferative activity Kinase inhibition

Application Scenarios for (2E)-N-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization Requiring High Lipophilicity and Halogen-Bonding

For medicinal chemistry programs targeting kinases (e.g., EGFR, LXRα) where the 3,4-dimethoxycinnamamide scaffold has demonstrated activity [1][2], the 4-bromophenyl analog is the logical choice when the design hypothesis requires (a) elevated LogP (~4.44) for improved membrane penetration relative to chloro/fluoro analogs, and (b) a strong halogen-bond donor for specific recognition within the target binding site [3]. The bromine atom provides a unique vector for σ-hole-mediated interactions that is absent in 4-chloro, 4-fluoro, and 4-methyl comparators.

Structure-Activity Relationship (SAR) Exploration of N-Aryl Halogen Effects on Potency and Selectivity

When constructing a congeneric series to map halogen effects on biological activity, the 4-bromophenyl analog serves as the critical high-halogen-bond-potential and high-lipophilicity member [1]. It fills an essential coordinate in the SAR matrix alongside the 4-chloro (moderate halogen bond, intermediate lipophilicity), 4-fluoro (minimal halogen bond, low lipophilicity), and 4-trifluoromethyl (strong electron-withdrawing, no halogen bond) analogs, enabling quantitative deconvolution of steric, electronic, and lipophilic contributions to target engagement [2].

Biophysical Assay Development Using a Brominated Probe for X-ray Crystallography

The bromine atom serves as an effective anomalous scatterer for X-ray crystallography (Br K-edge at 0.92 Å), enabling experimental phasing of protein–ligand co-crystal structures without the need for selenomethionine labeling [1]. The 4-bromophenyl substituent thus makes this compound a superior crystallographic probe compared to its 4-chloro and 4-fluoro analogs, which lack the anomalous signal strength necessary for routine SAD/MAD phasing, directly supporting structure-based drug design efforts [2].

Investigating the Role of Halogen Bonding in Protein–Ligand Recognition

This compound provides a tractable chemical biology tool for studying halogen-bond-mediated molecular recognition [1]. The 4-bromophenyl group's well-characterized σ-hole enables systematic comparison with the halogen-bond-absent 4-methyl analog and the weak halogen-bond donor 4-chloro analog in biophysical assays (ITC, SPR, DSF), allowing direct quantification of the thermodynamic contribution of the C–Br···O/N halogen bond to binding free energy [2].

Quote Request

Request a Quote for (2E)-N-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.